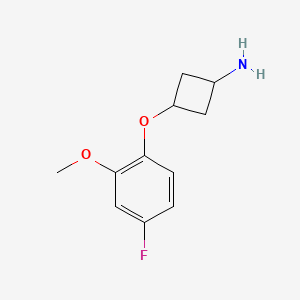
trans-3-(4-Fluoro-2-methoxy-phenoxy)cyclobutanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-3-(4-Fluoro-2-methoxy-phenoxy)cyclobutanamine: is a chemical compound with the molecular formula C11H14FNO2 It is known for its unique structure, which includes a cyclobutanamine core substituted with a fluoro and methoxy phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-3-(4-Fluoro-2-methoxy-phenoxy)cyclobutanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-2-methoxyphenol and cyclobutanone.
Formation of Intermediate: The first step involves the reaction of 4-fluoro-2-methoxyphenol with cyclobutanone in the presence of a base such as sodium hydride to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization under acidic conditions to form the cyclobutanamine core.
Final Substitution: The final step involves the substitution of the phenoxy group with the fluoro and methoxy groups to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: trans-3-(4-Fluoro-2-methoxy-phenoxy)cyclobutanamine can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoro group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Amines, Thiols
Major Products Formed
Oxidation: Ketones, Carboxylic acids
Reduction: Alcohols, Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
trans-3-(4-Fluoro-2-methoxy-phenoxy)cyclobutanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of trans-3-(4-Fluoro-2-methoxy-phenoxy)cyclobutanamine involves its interaction with specific molecular targets. The fluoro and methoxy groups enhance its binding affinity to certain enzymes or receptors, leading to various biological effects. The cyclobutanamine core provides structural rigidity, which is crucial for its activity.
Comparison with Similar Compounds
Similar Compounds
- trans-3-(4-Fluoro-2-methoxy-phenoxy)cyclobutanol
- trans-3-(4-Fluoro-2-methoxy-phenoxy)cyclobutanone
- trans-3-(4-Fluoro-2-methoxy-phenoxy)cyclobutylamine
Uniqueness
trans-3-(4-Fluoro-2-methoxy-phenoxy)cyclobutanamine stands out due to its unique combination of a cyclobutanamine core with fluoro and methoxy substitutions. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H14FNO2 |
|---|---|
Molecular Weight |
211.23 g/mol |
IUPAC Name |
3-(4-fluoro-2-methoxyphenoxy)cyclobutan-1-amine |
InChI |
InChI=1S/C11H14FNO2/c1-14-11-4-7(12)2-3-10(11)15-9-5-8(13)6-9/h2-4,8-9H,5-6,13H2,1H3 |
InChI Key |
QQDAZVRXJYFPIG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)F)OC2CC(C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13324824.png)
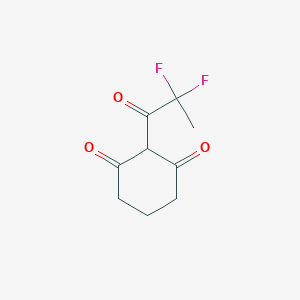
![{1-[(Oxolan-2-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B13324839.png)
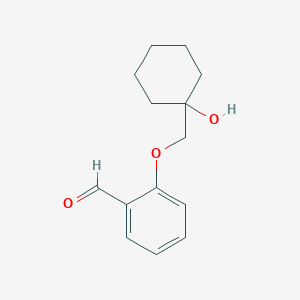
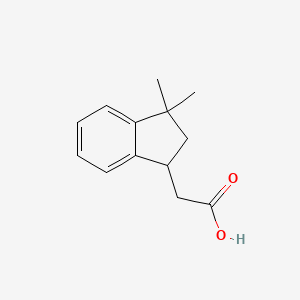

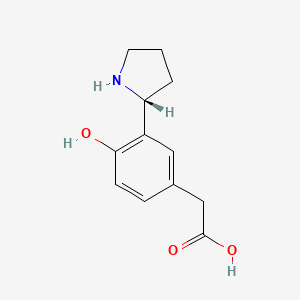
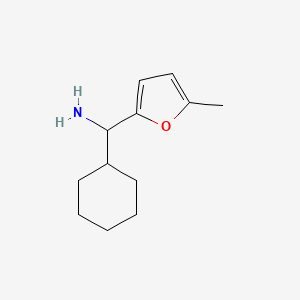
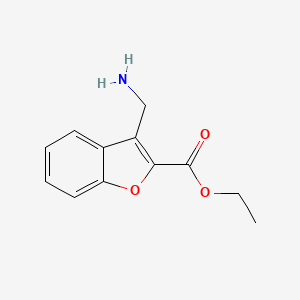


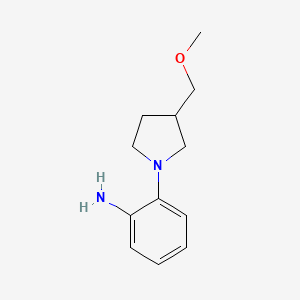
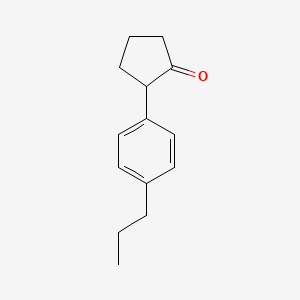
![7-Ethyl-5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13324895.png)
